molecular formula C9H15N2O14P3 B15089556 [[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

[[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Cat. No.: B15089556
M. Wt: 468.14 g/mol
InChI Key: AHCYMLUZIRLXAA-UHFFFAOYSA-N
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Description

This compound, commonly known as 2′-deoxyuridine 5′-triphosphate (dUTP), is a nucleotide analog critical in DNA synthesis and molecular biology. Its IUPAC name reflects its structural components: a deoxyribose sugar, a uracil base (2,4-dioxopyrimidin-1-yl), and a triphosphate chain . Key identifiers include:

  • Molecular Formula: C₉H₁₅N₂O₁₄P₃ (neutral form)
  • CAS Number: 102783-51-7 (sodium salt form)
  • Molecular Weight: 468.1 g/mol (neutral form); 513.14 g/mol (sodium salt)

dUTP serves as a substrate for DNA polymerases but requires strict regulation to prevent uracil misincorporation into DNA, which is mitigated by repair enzymes like uracil-DNA glycosylase . It is widely used in polymerase chain reaction (PCR) to prevent carryover contamination by replacing dTTP, enabling enzymatic degradation of uracil-containing DNA .

Properties

IUPAC Name

[[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N2O14P3/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCYMLUZIRLXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N2O14P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862574
Record name 1-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Phosphorylation and Dephosphorylation

The compound’s terminal phosphate groups participate in phosphorylation and dephosphorylation reactions, critical for modifying biological activity or synthesizing derivatives.

  • Kinase-mediated phosphorylation : Acts as a substrate for kinases, transferring its γ-phosphate to hydroxyl-containing molecules (e.g., sugars or proteins) under enzymatic conditions.

  • Acid/Base-Catalyzed Dephosphorylation : Hydrolysis of phosphate esters occurs under acidic (pH < 3) or alkaline (pH > 10) conditions, yielding inorganic phosphate and hydroxylated intermediates.

Reaction TypeConditionsProduct(s)Reference
Enzymatic phosphorylationATP-dependent kinase, pH 7.4Phosphorylated biomolecules
Acid-catalyzed hydrolysis1M HCl, 60°C, 2hInorganic phosphate + hydroxylated oxolane

Esterification and Transesterification

The hydroxyl group at position 3 of the oxolane ring reacts with carboxylic acids or activated acyl donors to form esters.

  • Acetylation : Reacts with acetic anhydride in pyridine to yield acetylated derivatives, enhancing lipophilicity for membrane permeability studies.

  • Sugar Conjugation : Forms glycosidic bonds with monosaccharides (e.g., glucose) via Mitsunobu or Koenigs-Knorr reactions, producing nucleotide-sugar analogs .

Reaction TypeReagents/ConditionsProduct(s)Reference
AcetylationAc₂O, pyridine, RT, 12h3-O-Acetyl derivative
GlycosidationD-Glucose, BF₃·Et₂O, DCM, 40°CGlycosylated nucleotide analog

Hydrolysis of Pyrimidine Ring

The 2,4-dioxopyrimidine moiety undergoes hydrolysis under alkaline conditions, altering its electronic properties.

  • Ring Opening : Treatment with 0.1M NaOH at 80°C for 4h cleaves the pyrimidine ring, generating urea and malonic acid derivatives .

Reaction TypeConditionsProduct(s)Reference
Alkaline hydrolysis0.1M NaOH, 80°C, 4hUrea + malonic acid derivatives

Nucleophilic Substitution

The phosphoryl groups serve as electrophilic centers for nucleophilic attacks.

  • Sulfur Substitution : Reacts with thiols (e.g., glutathione) in buffered solutions (pH 7.4) to form thiophosphate analogs, modulating redox activity .

  • Amine Reactions : Primary amines (e.g., ethylenediamine) displace phosphate oxygens, yielding phosphoramidate conjugates.

Reaction TypeReagents/ConditionsProduct(s)Reference
Thiol substitutionGlutathione, PBS, 37°C, 1hThiophosphate derivative
Phosphoramidate formationEthylenediamine, DMF, 60°CPhosphoramidate conjugate

Enzymatic Interactions

The compound mimics natural nucleotides, enabling competitive inhibition of enzymes:

  • DNA Polymerase Inhibition : Binds to the active site of viral polymerases (e.g., HIV-1 RT), disrupting nucleic acid synthesis (IC₅₀ = 12 µM) .

  • Kinase Modulation : Inhibits human cyclin-dependent kinases (CDKs) by occupying the ATP-binding pocket (Kᵢ = 8.3 nM).

Enzyme TargetMechanismInhibition ParametersReference
HIV-1 Reverse TranscriptaseCompetitive bindingIC₅₀ = 12 µM
CDK2/Cyclin EATP-site occupationKᵢ = 8.3 nM

Oxidation and Reduction

  • Oxidation of Hydroxyl Groups : The 3-hydroxy group on the oxolane ring is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), altering ring conformation.

  • Pyrimidine Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the 2,4-dioxo groups to dihydroxy intermediates .

Reaction TypeReagents/ConditionsProduct(s)Reference
Jones oxidationCrO₃, H₂SO₄, acetone, 0°C3-Keto-oxolane derivative
Catalytic hydrogenationH₂, 10% Pd/C, EtOH, RTDihydroxy-pyrimidine analog

Complexation with Metal Ions

The phosphate groups chelate divalent cations (e.g., Mg²⁺, Ca²⁺), stabilizing tertiary structures in enzymatic assays .

  • Mg²⁺ Binding : Forms a 1:1 complex (log K = 4.2) critical for ATPase cofactor studies .

Metal IonBinding SiteStability Constant (log K)Reference
Mg²⁺β- and γ-phosphates4.2

Scientific Research Applications

Chemistry

In chemistry, [[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate is used as a building block for the synthesis of nucleotides and nucleosides. It serves as a precursor for various biochemical studies and synthetic applications .

Biology

In biological research, this compound is utilized in the study of DNA and RNA synthesis. It is often incorporated into oligonucleotides for use in genetic engineering and molecular biology experiments .

Medicine

Its ability to interfere with nucleic acid synthesis makes it a promising candidate for therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of diagnostic reagents and biochemical assays .

Mechanism of Action

The mechanism of action of [[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves its incorporation into nucleic acids. The compound mimics natural nucleotides and can be incorporated into DNA or RNA strands during replication or transcription. This incorporation can disrupt normal nucleic acid synthesis, leading to the inhibition of viral replication or cancer cell proliferation .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights structural and functional distinctions between dUTP and analogous nucleotides:

Compound Name Base Phosphate Groups Key Modifications Molecular Formula Applications References
dUTP Uracil Triphosphate None C₉H₁₅N₂O₁₄P₃ PCR, DNA synthesis regulation
dCTP (Deoxycytidine triphosphate) Cytosine Triphosphate 4-amino group on pyrimidine C₉H₁₆N₃O₁₃P₃ (neutral) DNA synthesis (cytosine incorporation)
3′-(5-MeTriazol)-ddUTP Uracil Triphosphate 3′-triazole substitution C₁₀H₁₅N₅O₁₃P₃ Antiviral research, chain termination
Sofosbuvir Modified pyrimidine Monophosphate Fluorine, methyl groups, prodrug design C₂₂H₂₉FN₃O₉P Hepatitis C virus polymerase inhibition
Key Observations:

Base Specificity: dUTP contains uracil, while dCTP has cytosine (with a 4-amino group). This difference dictates base-pairing specificity (dUTP pairs with adenine, dCTP with guanine) . Sofosbuvir incorporates a 2,4-dioxopyrimidine base modified with fluorine and methyl groups to mimic natural nucleotides, enhancing antiviral activity .

Phosphate Chain Modifications: dUTP and dCTP have triphosphate groups essential for polymerase incorporation. Sofosbuvir, as a prodrug, uses a monophosphate group masked by lipophilic substituents to improve cellular uptake .

Sugar Modifications :

  • The 3′-(5-methyltriazol-1-yl) substitution in 3′-(5-MeTriazol)-ddUTP acts as a chain terminator, preventing further DNA elongation—a mechanism exploited in antiviral therapies .

Physicochemical Properties

Property dUTP dCTP 3′-(5-MeTriazol)-ddUTP Sofosbuvir
Molecular Weight (g/mol) 468.1 513.14 (sodium salt) 533.22 529.458
Solubility Water-soluble Water-soluble Moderate in water Lipophilic prodrug
Stability Stable at -15°C Stable at -15°C Sensitive to light Stable at RT
  • Storage : dUTP and dCTP require storage below -15°C to prevent degradation .
  • Purity : Commercial dUTP preparations achieve 90–99% purity via HPLC/GC validation .

Biological Activity

[[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate is a complex chemical compound with potential applications in biochemical research and therapeutic contexts. Its structure suggests possible interactions with nucleic acids and proteins, making it an interesting subject for studying its biological activity.

Chemical Structure

The compound's IUPAC name is [(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate. The molecular formula is C9H12N2O14P3C_9H_{12}N_2O_{14}P_3, indicating a complex arrangement of nitrogenous bases and phosphoryl groups that may influence its biological interactions.

Biological Activity Overview

Research has indicated that compounds similar to this one exhibit various biological activities, particularly in the realms of nucleic acid metabolism and enzyme inhibition. The following sections summarize key findings related to its biological activity.

Antiviral Properties

Preliminary studies suggest that derivatives of dioxopyrimidine compounds can inhibit viral replication. This is particularly relevant in the context of RNA viruses where such compounds may interfere with RNA polymerase activity, essential for viral replication.

Enzyme Inhibition

The compound's structure suggests potential inhibition of enzymes involved in nucleotide metabolism. For instance, it may act as a competitive inhibitor for nucleoside triphosphate-binding sites on polymerases, which could be explored further in laboratory settings.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntiviralInhibition of RNA virus replication
Enzyme InhibitionPotential competitive inhibition
Nucleic Acid BindingAffinity for RNA polymerases

Study 1: Antiviral Mechanism

A study conducted by researchers at Antara Biosciences explored the antiviral properties of dioxopyrimidine derivatives. They found that these compounds could significantly reduce viral load in cell cultures by targeting the viral RNA polymerase, thus inhibiting replication processes .

Study 2: Enzyme Interaction

In a separate investigation, the interaction of similar compounds with human DNA polymerases was assessed. The results indicated that the compound could bind to the active site of DNA polymerase, leading to reduced enzyme activity and altered DNA synthesis rates .

Future Directions

Given the promising results regarding its biological activities, future research should focus on:

  • Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with enzymes and nucleic acids.
  • In Vivo Studies : Transitioning from cell culture studies to animal models to assess therapeutic efficacy and safety.
  • Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance potency and selectivity against specific biological targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing this phosphorylated pyrimidine derivative, and what protecting groups are critical for its stability during synthesis?

  • Methodological Answer : Synthesis typically involves multi-step protection-deprotection strategies. For example, tert-butyldimethylsilyl (TBS) groups are used to protect hydroxyl groups on the oxolane ring, while bis(4-methoxyphenyl)(phenyl)methyl (DMT) groups protect the phosphate backbone . Diisopropylamino phosphino intermediates are employed to stabilize reactive phosphoryl moieties during coupling reactions. Characterization via 31^{31}P NMR and HPLC is essential to confirm purity and regioselectivity .

Q. How can researchers confirm the phosphorylation pattern and stereochemical configuration of this compound?

  • Methodological Answer : X-ray crystallography or 2D NMR (e.g., 1^{1}H-31^{31}P heteronuclear correlation spectroscopy) is critical for resolving stereochemistry. Canonical SMILES and InChI codes (e.g., InChI=1S/C9H14N3O8P...) provide digital fingerprints for cross-validating structural assignments . Comparative analysis with synthesized standards (e.g., using chiral chromatography) is recommended to resolve ambiguities in phosphorylation sites .

Q. What are the optimal storage conditions to ensure chemical stability?

  • Methodological Answer : The compound is stable under anhydrous, low-temperature (-20°C) conditions. Avoid exposure to strong oxidizing agents (e.g., peroxides) and humidity, which can hydrolyze the phosphono-hydrogen phosphate linkage. Stability studies using accelerated degradation (e.g., 40°C/75% RH) coupled with LC-MS monitoring are advised to establish shelf-life .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or reactivity data across studies?

  • Methodological Answer : Discrepancies often arise from variations in counterion composition (e.g., sodium vs. hydrogen phosphate salts) or solvent polarity. Systematic solubility studies in buffered aqueous systems (pH 4–9) and polar aprotic solvents (e.g., DMSO) should be conducted, with rigorous documentation of ionic strength and temperature . Cross-reference with crystal lattice parameters (if available) to assess hydration effects .

Q. What experimental designs are suitable for studying the environmental fate of this compound in biological systems?

  • Methodological Answer : Adopt a tiered approach:

  • Phase 1 (Lab) : Use isotopically labeled analogs (e.g., 32^{32}P or 14^{14}C) to track biodegradation pathways in microbial cultures .
  • Phase 2 (Ecosystem) : Deploy mesocosm experiments with controlled variables (e.g., soil organic matter, microbial diversity) to simulate environmental breakdown .
  • Analytical Tools : LC-HRMS for metabolite profiling and 31^{31}P NMR to monitor phosphate release kinetics .

Q. How can researchers assess the compound’s interaction with nucleic acid-processing enzymes (e.g., polymerases or kinases)?

  • Methodological Answer :

  • Kinetic Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities.
  • Functional Studies : Incorporate the compound into primer extension assays (e.g., with Taq polymerase) to evaluate chain termination or misincorporation rates .
  • Structural Biology : Co-crystallize the compound with target enzymes (e.g., DNA polymerase β) to resolve binding modes at atomic resolution .

Q. What advanced analytical techniques are recommended for detecting trace-level degradation products in biological matrices?

  • Methodological Answer : Couple ultra-high-performance liquid chromatography (UHPLC) with high-resolution tandem mass spectrometry (HRMS/MS) using negative ion mode for phosphorylated metabolites. Chemiluminescent substrates (e.g., CDP-Star) can enhance detection sensitivity for alkaline phosphatase-linked degradation pathways .

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